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Compound of Interest |

Compound Name: 3-Methyl-4-(phenethyloxy)aniline
CAS No.: 112056-23-2
Cat. No.: B3082276

Get Quote

\ J

An In-Depth Technical Guide to 4-(2-Phenylethoxy)-3-methylaniline

Executive Summary

4-(2-Phenylethoxy)-3-methylaniline (CAS: Not widely listed; Custom Synthesis Category) is a
specialized high-value intermediate (HVI) utilized primarily in the discovery and development of
small-molecule kinase inhibitors. Structurally, it combines an aniline core with a lipophilic
phenethyl ether "tail" at the para-position and a steric methyl group at the meta-position. This
specific substitution pattern is critical for optimizing hydrophobic interactions within the ATP-
binding pockets of enzymes such as EGFR, VEGFR, and PDGFR.

This guide details the physicochemical properties, validated synthetic routes, analytical
characterization, and safety protocols for this compound, designed for researchers in medicinal
chemistry and process development.

Chemical Identity & Physicochemical Properties

The compound is a lipophilic aniline derivative. Its "tail" (2-phenylethoxy) provides significant
hydrophobic bulk, while the "head" (aniline) serves as the nucleophilic attachment point for
heterocycles (e.g., quinazolines, pyrimidines).
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Value

IUPAC Name

3-Methyl-4-(2-phenylethoxy)aniline

Common Name

4-(Phenethyloxy)-m-toluidine

Molecular Formula C15H17NO

Molecular Weight 227.31 g/mol

SMILES Cclcc(N)cceclOCCc2ccccec2
Appearance Off-white to pale brown solid (crystalline)

Melting Point (Predicted)

68-74 °C

LogP (Predicted)

3.8 + 0.4 (Highly Lipophilic)

pKa (Conjugate Acid)

~4.8 (Aniline nitrogen)

Solubility

Soluble in DMSO, DCM, EtOAc, MeOH;

Insoluble in Water

Synthetic Manufacturing Route

The most robust and scalable synthesis involves a two-step sequence: Williamson Ether

Synthesis followed by Nitro Reduction. This route avoids the oxidation risks associated with

protecting/deprotecting aminophenols.

Step 1: Etherification (Alkylation)

Reaction of 4-nitro-2-methylphenol with (2-bromoethyl)benzene.

Reagents: 4-Nitro-o-cresol (1.0 eq), (2-Bromoethyl)benzene (1.2 eq), Potassium Carbonate
(K2COs3, 2.0 eq), Potassium lodide (KI, 0.1 eq, catalyst).

Solvent: DMF or Acetonitrile (MeCN).

Conditions: 60-80 °C, 4—6 hours.

Mechanism: Sn2 nucleophilic attack of the phenoxide ion on the alkyl bromide.
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o Workup: Quench with water, filter the precipitated solid (Intermediate: 4-(2-phenylethoxy)-3-
methyl-1-nitrobenzene).

Step 2: Reduction

Reduction of the nitro group to the primary amine.

Reagents: Hydrogen gas (Hz), 10% Pd/C (catalytic). Alternative: Fe/NH4Cl (for functional
group tolerance).

Solvent: Methanol or Ethanol/EtOAc mix.

Conditions: Room temperature, 1-3 atm Hz pressure.

Workup: Filter catalyst through Celite, concentrate filtrate. Recrystallize from Hexane/EtOAc.

Visualized Synthesis Workflow

Alkylation (Sn2) Hydrogenation

T S (@ 80°C, 6h - Intermediate: H2/Pd-C MeOH, RT Product:
il + K2CO3/DMF i@l 4-(2-Phenylethoxy)-3-methyl-1-nitrobenzene (Reduction) 4-(2-Phenylethoxy)-3-methylaniline

Click to download full resolution via product page
Caption: Two-step synthesis via Williamson etherification and catalytic hydrogenation.

Analytical Characterization

Validation of the structure requires confirming the presence of the ethyl linker and the integrity
of the aniline core.

NMR Spectroscopy (*H NMR, 400 MHz, DMSO-ds)
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Shift (8, ppm) Multiplicity Integration Assignment
) Phenyl ring protons

7.35-7.15 Multiplet 5H )

(tail)

Ar-H (Pos 5, ortho to
6.65 Doublet (J=8.5 Hz) 1H

ether)

Ar-H (Pos 2, ortho to
6.45 Doublet (J=2.5 Hz) 1H ]

amine)
6.38 dd (J=8.5, 2.5 Hz) 1H Ar-H (Pos 6)
4.60 Broad Singlet 2H -NHz (Exchangeable)

) -O-CH:- (Ether

4.10 Triplet (J=7.0 Hz) 2H )

linkage)
3.00 Triplet (J=7.0 Hz) 2H -CHz-Ph (Benzylic)
2.05 Singlet 3H Ar-CHs (Methyl group)

HPLC Method (Quality Control)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 90% B over 15 min (Lipophilic nature requires high organic content).
e Detection: UV at 254 nm (Aromatic) and 210 nm.

Applications in Drug Discovery

This molecule serves as a Pharmacophore Building Block for Type | and Type Il kinase
inhibitors.

» Hydrophobic Pocket Occupation: The 2-phenylethoxy tail is designed to penetrate the deep
hydrophobic back-pocket of kinases (e.g., the "gatekeeper" region in EGFR T790M mutants).
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» Scaffold Linkage: The aniline nitrogen reacts with chloro-quinazolines or chloro-pyrimidines
via SnAr reactions to form the active drug core.

e Analogy to Approved Drugs:

o Structurally similar to the "tail" modifications seen in Lapatinib (uses a benzyloxy tail) and
Erlotinib (uses methoxyethoxy tail).

o The 3-methyl group provides steric hindrance that can improve selectivity by twisting the
aniline ring relative to the core scaffold.

Drug Synthesis Workflow

Scaffold Core
(e.g., 4-Chloroquinazoline)

4-(2-Phenylethoxy)-3-methylaniline

SnAr Coupling
(iPrOH, 80°C)

Cl Salt Formation

Tyrosine Kinase Inhibitor

(Candidate)

Click to download full resolution via product page
Caption: Incorporation of the aniline intermediate into a kinase inhibitor scaffold.
Handling & Safety (E-E-A-T)
As an aniline derivative, this compound must be handled with strict safety protocols.
» Acute Toxicity: Potential for methemoglobinemia if absorbed through skin or inhaled.

« Skin Sensitization: Likely a contact allergen.
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o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8 °C. Anilenes are prone to
oxidation (browning) upon air exposure.

e PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.
Self-Validating Protocol:

o Purity Check: Before using in critical coupling reactions, check the color. If dark brown/black,
purify via a short silica plug (DCM/MeOH) to remove oxidation products that can poison
catalysts.

References
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substituted anilines.
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synthesis protocols).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b3082276?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3082276?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

